![molecular formula C12H9F3N2O B3041064 6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine CAS No. 25935-33-5](/img/structure/B3041064.png)

6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine

Descripción general

Descripción

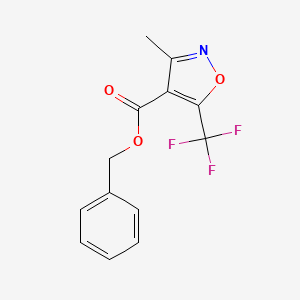

“6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine” is a chemical compound with the molecular formula C12H9F3N2O . It has a molecular weight of 254.21 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine” consists of a pyridine ring attached to a phenoxy group, which in turn is attached to a trifluoromethyl group . The exact structure can be represented by the InChI code: 1S/C12H9F3N2O/c13-12(14,15)8-1-4-10(5-2-8)18-11-6-3-9(16)7-17-11/h1-7H,16H2 .Physical And Chemical Properties Analysis

“6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine” is a powder at room temperature . It has a molecular weight of 254.21 and an InChI code of 1S/C12H9F3N2O/c13-12(14,15)8-1-4-10(5-2-8)18-11-6-3-9(16)7-17-11/h1-7H,16H2 .Aplicaciones Científicas De Investigación

Polymer Synthesis

6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine has been used in the development of new polymers. A study by Devaine-Pressing, Dawe, and Kozak (2015) demonstrated its application in the copolymerization of cyclohexene oxide and carbon dioxide, leading to the production of polycarbonates with low molecular weight and narrow dispersities. This research highlights its utility in creating environmentally friendly polymers (Devaine-Pressing, Dawe, & Kozak, 2015).

Anticancer Research

Chavva et al. (2013) explored the potential of derivatives of 6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine as anticancer agents. They synthesized novel compounds and tested them against various cancer cell lines, finding some compounds to exhibit significant bioactivity. This study underscores the potential of this compound in developing new therapeutic agents for cancer treatment (Chavva et al., 2013).

Material Science Applications

Ma et al. (2010) conducted a study on the synthesis of soluble polyimides based on a fluorinated diamine, which includes 6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine derivatives. They highlighted the exceptional thermal stability and mechanical properties of these polyimides, useful in advanced material science applications (Ma et al., 2010).

Fluorescence and Metal Ion Affinity Studies

Liang et al. (2009) explored the fluorescence properties and metal ion affinities of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, which is structurally related to 6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine. Their work provided insights into the potential use of such compounds in sensing and detection applications (Liang et al., 2009).

Chemical Synthesis and Reactions

Keumi et al. (1990) examined the use of 2-(Trifluoroacetyloxy)pyridine, a compound related to 6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine, as a trifluoroacetylating reagent. Their study opened new pathways in organic synthesis, particularly in the modification of amines and alcohols (Keumi et al., 1990).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Trifluoromethylpyridines, including “6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine”, have potential for future applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety make these compounds promising candidates for novel applications .

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have diverse applications in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the exact structure of the TFMP and its intended use.

Mode of Action

Tfmps are generally known for their unique physicochemical properties, which are attributed to the combination of the fluorine atom and the pyridine moiety . These properties can influence how the compound interacts with its targets.

Biochemical Pathways

Tfmps are known to have a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The presence of the trifluoromethyl group in pharmaceutical compounds is known to influence their pharmacokinetic properties, potentially enhancing bioavailability .

Result of Action

The biological activities of tfmps are thought to be due to their unique physicochemical properties .

Propiedades

IUPAC Name |

6-[3-(trifluoromethyl)phenoxy]pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYWYLYPBYMDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrafluorobenzo[b]furan-2-yl]methyl}sulphinyl)pyridinium-1-olate](/img/structure/B3040981.png)

![2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B3040982.png)

![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea](/img/structure/B3040986.png)

![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methylphenyl)urea](/img/structure/B3040987.png)

![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea](/img/structure/B3040989.png)

![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3040991.png)

![N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040993.png)

![N1-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2-chloroacetamide](/img/structure/B3040995.png)

![N1-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,3,3-trichloroacrylamide](/img/structure/B3040996.png)

![N3-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2-chloronicotinamide](/img/structure/B3040998.png)

![N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide](/img/structure/B3040999.png)

![3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041002.png)